molecular formula C46H46N2O8S B2408795 Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH CAS No. 944283-30-1

Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH

Cat. No. B2408795
M. Wt: 786.94
InChI Key: FEWLVVHWXDASNF-BIPSGFNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a complex molecule used in peptide synthesis . Its chemical name is “O-(N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-N-(tert-butoxycarbonyl)-L-threonine” and it has a molecular weight of 786.93 g/mol .


Synthesis Analysis

The synthesis of “Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” involves the use of Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Molecular Structure Analysis

The molecular formula of “Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is C46H46N2O8S . It is a complex molecule with multiple functional groups, including a tert-butoxycarbonyl (Boc) group, a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a trityl (Trt) group .


Chemical Reactions Analysis

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is used in Boc solid-phase peptide synthesis . The reaction type is suitable for the synthesis of peptides .


Physical And Chemical Properties Analysis

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a powder with a molecular weight of 786.93 g/mol . It has an optical activity of [α]20/D +27.5°, c = 1 in ethanol . The melting point is between 143-146 °C .

Scientific Research Applications

New Isocysteine Building Blocks and Chemoselective Peptide Ligation

Boc-, Fmoc-, and Cbz-protected isocysteine building blocks have been prepared from thiomalic acid, demonstrating that Boc/Trt-protected isocysteine allows for chemoselective ligation of unprotected peptide fragments in water. This study emphasizes the utility of such protected building blocks in peptide synthesis and ligation, particularly highlighting the pH-dependency of isocysteine-mediated ligation compared to cysteine-mediated native chemical ligation (Dose & Seitz, 2004).

Efficient Synthesis of Difficult Sequence-Containing Peptides

The 'O-acyl isopeptide method' using an 'O-acyl isodipeptide unit' showcases the efficient synthesis of difficult sequence-containing peptides, where esterification-induced racemization is avoided. This method's success suggests its applicability in fully automated protocols for synthesizing long peptides or proteins, indicating the significance of Fmoc-protected amino acids in simplifying peptide synthesis (Sohma et al., 2006).

Solid Phase Synthesis of Peptide C-Terminal Thioesters

A novel method for the solid phase synthesis of peptide C-terminal thioesters using Fmoc/t-Bu chemistry is described. This method leverages a safety-catch linker, stable against basic conditions needed for Fmoc cleavage, enabling the generation of thioesters in good yields. The compatibility with Boc/benzyl chemistry and the commercial availability of required reagents further underscore the method's practicality (Ingenito et al., 1999).

Preparation of Protected Peptidyl Thioester Intermediates

The study outlines strategies for integrating Fmoc chemistry with native chemical ligation through the preparation of suitably protected and/or activated peptide intermediates. It explores side-chain and backbone anchoring strategies and compatible protection for N-terminal cysteine, facilitating the synthesis of small proteins and the semisynthesis of larger ones (Gross et al., 2005).

Safety And Hazards

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is classified as a combustible solid . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a building block for the preparation of peptides modified at lysine side chain by Boc SPPS . It has potential applications in the field of peptide synthesis and protein bioconjugation .

properties

IUPAC Name

(2S,3R)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46N2O8S/c1-30(40(41(49)50)48-44(53)56-45(2,3)4)55-42(51)39(47-43(52)54-28-38-36-26-16-14-24-34(36)35-25-15-17-27-37(35)38)29-57-46(31-18-8-5-9-19-31,32-20-10-6-11-21-32)33-22-12-7-13-23-33/h5-27,30,38-40H,28-29H2,1-4H3,(H,47,52)(H,48,53)(H,49,50)/t30-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLVVHWXDASNF-BIPSGFNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.